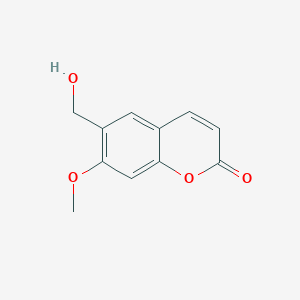![molecular formula C7H12F2N2 B3033850 (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine CAS No. 1222710-79-3](/img/structure/B3033850.png)
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine
概要
説明
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring
作用機序
Target of Action
Pyrrolopyrazine derivatives, which include this compound, have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may interact with various cellular targets, including enzymes, receptors, and other proteins.
Mode of Action
For instance, some derivatives have been found to inhibit kinases, enzymes that play crucial roles in signal transduction pathways .
Biochemical Pathways
These could include pathways related to inflammation, microbial growth, viral replication, fungal proliferation, oxidative stress, tumor growth, and signal transduction .
Result of Action
Based on the reported biological activities of pyrrolopyrazine derivatives, potential effects could include the inhibition of microbial growth, reduction of inflammation, prevention of viral replication, suppression of fungal proliferation, mitigation of oxidative stress, inhibition of tumor growth, and modulation of cellular signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biology: The compound is used in studying biological pathways and mechanisms due to its interaction with various enzymes and receptors.
Industry: It is employed in the synthesis of bioactive molecules and materials with specific properties.
類似化合物との比較
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: Contains nitrogen atoms at positions 1 and 3 in a six-membered ring.
Piperazine: A saturated analog with two nitrogen atoms in a six-membered ring.
Uniqueness
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine is unique due to its specific fluorine substitutions and the fused pyrrole-pyrazine structure, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
(8aS)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2/c8-7(9)3-6-4-10-1-2-11(6)5-7/h6,10H,1-5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZOXGCZOWTRIE-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC(C[C@H]2CN1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)



![3',4'-Difluoro[1,1'-biphenyl]-4-amine](/img/structure/B3033786.png)


